molecular formula C4H3IN2O2 B1400985 6-Hydroxy-5-iodopyrimidin-4(3H)-one CAS No. 1429056-25-6

6-Hydroxy-5-iodopyrimidin-4(3H)-one

Cat. No. B1400985
CAS RN: 1429056-25-6
M. Wt: 237.98 g/mol
InChI Key: OAUCVETUZZGRQY-UHFFFAOYSA-N
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Description

6-Hydroxy-5-iodopyrimidin-4(3H)-one is a unique heterocyclic compound with potential applications in various fields of research and industry. It has a molecular weight of 237.98 g/mol .


Molecular Structure Analysis

The molecular formula of this compound is C4H3IN2O2 . The InChI code is 1S/C4H3IN2O2/c5-2-3 (8)6-1-7-4 (2)9/h1H, (H2,6,7,8,9) and the InChI key is OAUCVETUZZGRQY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a refrigerator . Its water solubility is calculated to be 4.94 mg/ml .

Scientific Research Applications

Synthesis and Crystal Structure

6-Hydroxy-5-iodopyrimidin-4(3H)-one and its derivatives are actively researched for their potential in pharmaceutical applications, particularly as anti-tumor and anti-viral agents. A study by Li, Xiao, and Yang (2014) focused on the synthesis and crystal structure of a related compound, highlighting its potential in drug development (Wei Li, Q. Xiao, & Ruchun Yang, 2014).

Activity in Pharmaceutical Substances

Kuvaeva et al. (2022) investigated the water-soluble form of a hydroxypyrimidine derivative, demonstrating its potential as an anti-inflammatory pharmaceutical substance. This study underscores the versatility of hydroxypyrimidine derivatives in pharmaceutical formulations (E. V. Kuvaeva, Yu. M. Ladutko, D. A. Kolesnik, P. O. Levshukova, & E. V. Fedorova, 2022).

Tautomerism Studies

Erkin and Krutikov (2005) explored the hydration and tautomerism of a derivative of this compound. Their findings contribute to the understanding of the chemical behavior of these compounds under different conditions, which is crucial for their application in drug design (A. V. Erkin & V. Krutikov, 2005).

Anticancer Activity

Research by Elsayed et al. (2012) on complexes of a thiopyrimidine derivative, a chemical relative of this compound, demonstrated significant anticancer activity. This underscores the relevance of these compounds in developing new cancer therapies (S. Elsayed, B. Jean-Claude, I. Butler, & S. I. Mostafa, 2012).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the GHS pictogram GHS07 . The hazard statements associated with it are H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

4-hydroxy-5-iodo-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2O2/c5-2-3(8)6-1-7-4(2)9/h1H,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUCVETUZZGRQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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